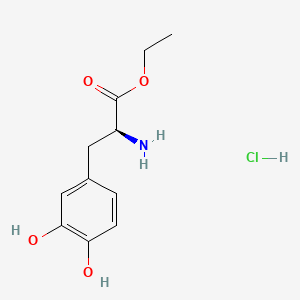

Etilevodopa HCl

Vue d'ensemble

Description

Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride, also known as Ethyl 3-(3,4-dihydroxyphenyl)propionate, is a compound with the molecular formula C11H14O4 . It contains a total of 34 bonds, including 17 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic secondary amine, and 2 aromatic hydroxyls .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves dissolving the carboxylic acid in alcohol, adding three drops of H2SO4 95%, and refluxing the mixture for 24 hours . The solvent is then evaporated under reduced pressure, and water is added to the crude mixture. The pH of the aqueous layer is adjusted to 7 by adding drops of a saturated solution of NaHCO3, and brine is added to the mixture. The aqueous layer is extracted three times with ethyl acetate, and the organic layer is dried over Na2SO4. The solvent is then evaporated under reduced pressure to yield the final compound .Molecular Structure Analysis

The molecular structure of ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride consists of 34 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . The InChI Key is MHJZKZOOQLSKTN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride has a molecular weight of 210.230 . It is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents .Applications De Recherche Scientifique

Traitement de la maladie de Parkinson

Etilevodopa HCl: est principalement étudié pour son potentiel dans le traitement de la maladie de Parkinson (MP). En tant que promédicament de la L-DOPA, il est conçu pour augmenter la solubilité et la biodisponibilité, visant à fournir un effet thérapeutique plus constant . Des essais cliniques ont exploré sa pharmacocinétique, en la comparant aux comprimés standard de lévodopa/carbidopa . Bien qu'il ait montré une solubilité et une biodisponibilité accrues, il n'a pas amélioré de manière significative les fluctuations on-off chez les patients atteints de MP, ce qui a conduit à l'arrêt de son développement ultérieur .

Neuropharmacocinétique

En neurologie, l'accent a été mis sur la pharmacocinétique de l'this compound. Des études ont montré qu'il peut être rapidement hydrolysé par les estérases dans le duodénum et absorbé sous forme de L-DOPA, avec un temps plus court pour atteindre la concentration maximale (Cmax) par rapport aux formulations standard . Cette caractéristique pourrait potentiellement se traduire par un début d'action plus rapide, ce qui est crucial pour les patients atteints de MP qui présentent des fluctuations motrices.

Applications en ophtalmologie

This compound: a été évalué pour sa pénétration oculaire et sa sécurité en tant que promédicament dopaminergique. Des recherches suggèrent qu'il pourrait être utilisé par voie topique pour traiter des affections telles que la myopie en raison de sa forte solubilité et de sa capacité à atteindre des concentrations vitréennes significatives . Il a été démontré qu'il pénètre dans le segment postérieur de l'œil avec une demi-vie intravitréenne de huit heures après administration topique .

Systèmes d'administration de médicaments

Le rôle du composé dans les systèmes d'administration de médicaments a fait l'objet d'un intérêt en raison de ses propriétés pharmacocinétiques améliorées. En tant que promédicament, il offre une meilleure stabilité et une meilleure pénétration de la barrière hémato-encéphalique . Cela en fait un candidat pour développer de nouvelles méthodes d'administration, telles que les systèmes d'administration intranasale, qui pourraient améliorer l'absorption des agents thérapeutiques dans le cerveau .

Amélioration de la biodisponibilité

La solubilité accrue de l'this compound est un facteur clé de son potentiel à améliorer la biodisponibilité. Il a été comparé à d'autres préparations de lévodopa, montrant une latence à l'apparition réduite, une augmentation de l'aire sous la courbe et un T-max raccourci, qui sont des paramètres importants pour l'efficacité des médicaments .

Essais cliniques et recherche

Malgré ses promesses initiales, This compound a connu un bilan mitigé dans les essais cliniques. Bien qu'il ait démontré certains avantages par rapport à la lévodopa traditionnelle en termes de solubilité et de pharmacocinétique, il n'a pas montré d'améliorations marquées dans la réduction de la dyskinésie ou du temps hors période chez les patients atteints de MP, ce qui a limité sa progression vers les marchés pharmaceutiques .

Safety and Hazards

Mécanisme D'action

Target of Action

Etilevodopa primarily targets the dopamine receptors in the brain . Dopamine (DA) is a natural neurotransmitter and neurohormone that exerts its action by binding to five DA receptors in the brain, D1–5 .

Mode of Action

Etilevodopa is a prodrug of Levodopa, which means it is metabolized into Levodopa in the body . It is rapidly hydrolyzed to Levodopa and ethanol by nonspecific esterases in the gastrointestinal tract . Once converted into Levodopa, it can cross the blood-brain barrier and be converted into dopamine, which can then bind to dopamine receptors .

Biochemical Pathways

The production of dopamine represents the first steps in catecholamine synthesis and starts with phenylalanine which is hydroxylated to tyrosine, then again to levodopa (LD) and finally, through decarboxylation, to dopamine (DA) . This cascade is accomplished and catalyzed with the aid of three enzymes .

Pharmacokinetics

Etilevodopa has been found to have increased solubility and bioavailability with a shorter time to maximum concentration (Cmax) compared to Levodopa . It passes unchanged through the stomach to the duodenum, where it is rapidly hydrolyzed by local esterases and rapidly absorbed as Levodopa .

Result of Action

The primary result of Etilevodopa’s action is the increase in dopamine levels in the brain, which can help alleviate symptoms in conditions like Parkinson’s disease, where dopamine levels are typically low .

Action Environment

The efficacy and stability of Etilevodopa can be influenced by various environmental factors. For instance, the presence of certain other medications can decrease the therapeutic efficacy of Etilevodopa . Therefore, it’s crucial to consider these factors when administering Etilevodopa.

Analyse Biochimique

Biochemical Properties

Etilevodopa HCl plays a significant role in biochemical reactions as a dopamine replacement drug . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the conversion of this compound to dopamine, a crucial neurotransmitter .

Cellular Effects

This compound influences cell function by increasing the levels of dopamine in the brain . This can impact cell signaling pathways, gene expression, and cellular metabolism. The increase in dopamine can improve motor function and reduce symptoms of Parkinson’s disease .

Molecular Mechanism

The mechanism of action of this compound involves its conversion to dopamine . This process occurs through enzymatic reactions in the brain. The newly formed dopamine can then bind to dopamine receptors, leading to the activation or inhibition of downstream signaling pathways .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. While it initially provides therapeutic benefits, long-term use can lead to a deterioration of motor function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While low to moderate doses can alleviate symptoms of Parkinson’s disease, high doses may lead to adverse effects

Metabolic Pathways

This compound is involved in the dopamine synthesis pathway . It interacts with various enzymes during its conversion to dopamine. This process can affect metabolic flux and metabolite levels within the cell .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, which allows it to exert its effects in the brain

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it is converted to dopamine This localization can affect its activity and function

Propriétés

IUPAC Name |

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4.ClH/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7;/h3-4,6,8,13-14H,2,5,12H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQFXVIIFKVRCK-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

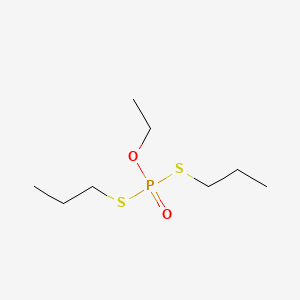

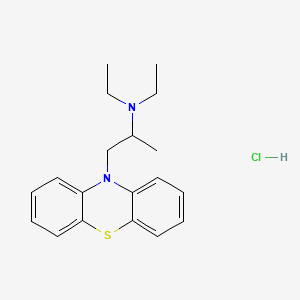

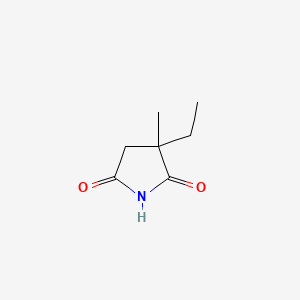

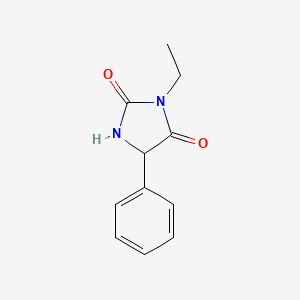

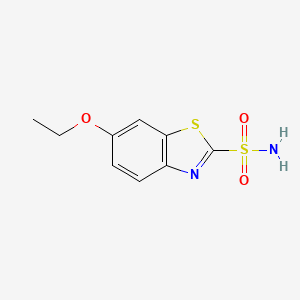

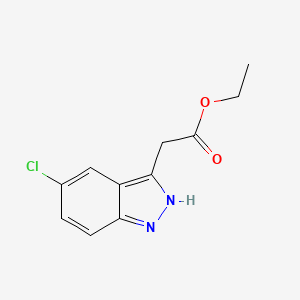

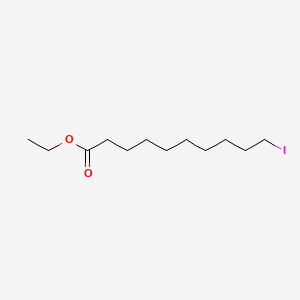

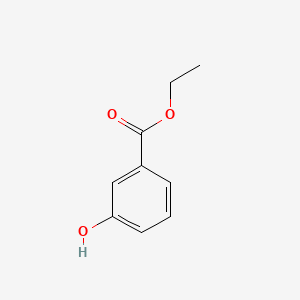

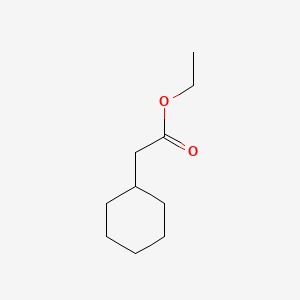

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

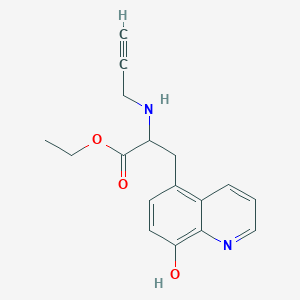

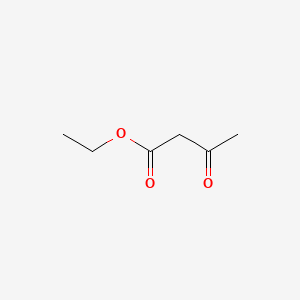

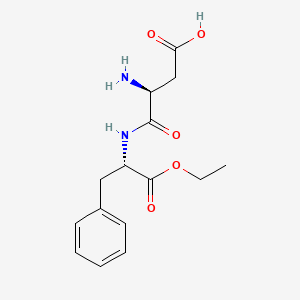

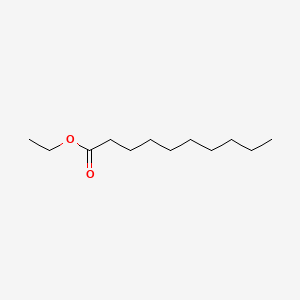

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.